molecular formula C18H14Cl2N4O3S B294566 6-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294566
M. Wt: 437.3 g/mol
InChI Key: SBINLIPSQLMGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolothiadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.

Mechanism of Action

The exact mechanism of action of 6-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies suggest that the compound exerts its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the growth of various cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
6-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit several biochemical and physiological effects. It has been reported to induce cell cycle arrest, DNA damage, and apoptosis in various cancer cells. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, a bacterium that causes tuberculosis. In addition, it has been reported to possess anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and prostaglandins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activities. It has been shown to exhibit significant anticancer, antitubercular, antifungal, and antibacterial activities, making it a valuable compound for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 6-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the main areas of focus is the development of new derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the compound's potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the compound's mechanism of action and its interactions with specific enzymes and proteins need to be further elucidated to fully understand its biological activities.

Synthesis Methods

The synthesis of 6-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the most common methods involves the reaction of 2,5-dichlorophenyl hydrazine with 3,4,5-trimethoxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

6-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, antitubercular, antifungal, and antibacterial activities. In addition, it has been shown to possess potent anti-inflammatory and analgesic properties. The compound has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

properties

Molecular Formula

C18H14Cl2N4O3S

Molecular Weight

437.3 g/mol

IUPAC Name

6-(2,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14Cl2N4O3S/c1-25-13-6-9(7-14(26-2)15(13)27-3)16-21-22-18-24(16)23-17(28-18)11-8-10(19)4-5-12(11)20/h4-8H,1-3H3

InChI Key

SBINLIPSQLMGCA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.